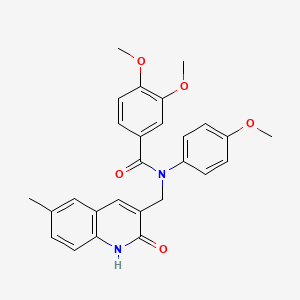
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. It was first synthesized by researchers at the University of California, San Francisco, and has since been used in a variety of studies to investigate its mechanism of action and potential therapeutic benefits.
Mechanism of Action
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline acts as a selective inhibitor of the Rho GTPase family of proteins, which are involved in a variety of cellular processes, including cell migration, proliferation, and survival. By inhibiting the activity of these proteins, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline can modulate cellular signaling pathways and alter cellular behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline are complex and depend on the specific cellular context in which it is used. In general, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to modulate cellular signaling pathways and alter cellular behavior, including cell migration, proliferation, and survival. It has also been shown to affect synaptic plasticity and learning and memory in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline is its high selectivity for the Rho GTPase family of proteins, which allows for specific modulation of cellular signaling pathways. However, its effects are highly context-dependent, and its use in vivo may be limited by its poor pharmacokinetic properties.
Future Directions
There are many potential future directions for research on 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline. One area of interest is the development of more potent and selective inhibitors of the Rho GTPase family of proteins. Another area of interest is the investigation of the role of Rho GTPases in the immune system and the potential use of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline as an immunomodulatory agent. Additionally, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline may have applications in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia, which are characterized by alterations in synaptic plasticity and learning and memory.
Synthesis Methods
The synthesis of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline involves several steps, including the reaction of 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-isopropyl-1,2,4-oxadiazole-5-carbonyl chloride. This intermediate is then reacted with 4-amino-N-phenethyl-2-nitroaniline to form the final product, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline.
Scientific Research Applications
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been used in a variety of scientific studies to investigate its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to inhibit the activity of the Rho GTPase family of proteins, which are known to play a role in tumor growth and metastasis. In neuroscience, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been used to study the role of Rho GTPases in synaptic plasticity and learning and memory. In immunology, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-phenethylaniline has been shown to modulate the activity of immune cells, including T cells and macrophages.
properties
IUPAC Name |
2-nitro-N-(2-phenylethyl)-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13(2)18-21-19(26-22-18)15-8-9-16(17(12-15)23(24)25)20-11-10-14-6-4-3-5-7-14/h3-9,12-13,20H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHUGZJWAKKWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NCCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-N-(2-phenylethyl)-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



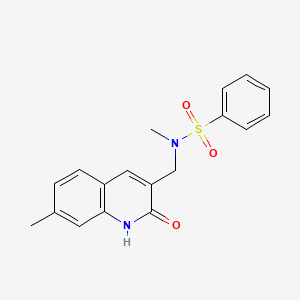
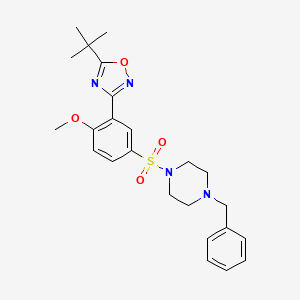

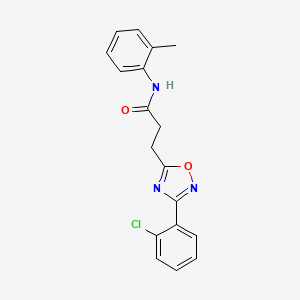
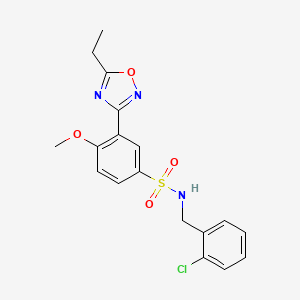

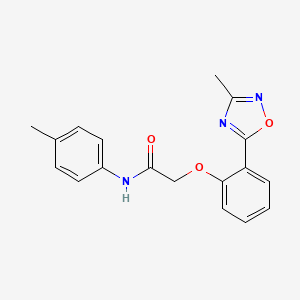

![3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713203.png)

